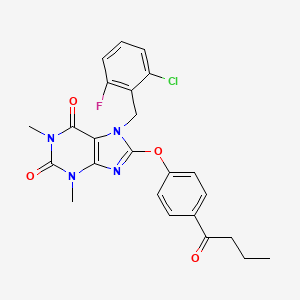![molecular formula C20H25N3OS B3612327 N-(2-benzylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B3612327.png)
N-(2-benzylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea
Übersicht
Beschreibung
N-(2-benzylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea, also known as BPTU, is a thiourea derivative that has been studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. BPTU has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been investigated.
Wirkmechanismus
The mechanism of action of N-(2-benzylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea is not fully understood, but it has been reported to act as an inhibitor of thioredoxin reductase, an enzyme that plays a role in the regulation of redox signaling and cell growth. This compound has also been reported to inhibit the activity of protein kinase C, an enzyme that plays a role in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
This compound has been reported to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis, a programmed cell death process. This compound has also been reported to have antioxidant properties and to prevent oxidative stress-related diseases. In vivo studies have shown that this compound reduces blood pressure and improves insulin sensitivity in animal models of hypertension and diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-benzylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has advantages and limitations for lab experiments. One advantage is that this compound is a relatively stable compound that can be easily synthesized. Another advantage is that this compound has been reported to have low toxicity in animal models. One limitation is that this compound has a low solubility in water, which can make it difficult to use in aqueous solutions. Another limitation is that this compound has not been extensively studied in human clinical trials, which limits its potential applications in medicine.
Zukünftige Richtungen
There are several future directions for the study of N-(2-benzylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea. One direction is to investigate the potential of this compound as a therapeutic agent for cancer, cardiovascular diseases, and diabetes. Another direction is to study the mechanism of action of this compound in more detail, including its interactions with other enzymes and signaling pathways. Additionally, future research could focus on developing new methods for synthesizing this compound and improving its solubility in aqueous solutions.
Wissenschaftliche Forschungsanwendungen
N-(2-benzylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, this compound has been studied for its antioxidant properties and its potential to prevent oxidative stress-related diseases. In pharmacology, this compound has been investigated for its potential to treat cardiovascular diseases and diabetes.
Eigenschaften
IUPAC Name |
1-(2-benzylphenyl)-3-(2-morpholin-4-ylethyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS/c25-20(21-10-11-23-12-14-24-15-13-23)22-19-9-5-4-8-18(19)16-17-6-2-1-3-7-17/h1-9H,10-16H2,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXMTYGAAZTXDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=S)NC2=CC=CC=C2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chlorophenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3612245.png)
![2-[(1-{4-[chloro(difluoro)methoxy]phenyl}-1H-tetrazol-5-yl)thio]-N-mesitylacetamide](/img/structure/B3612252.png)
![2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B3612257.png)
![methyl 3-bromo-6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3612263.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-{[1-(4-iodophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B3612270.png)
![2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-pyridin-4-ylbenzamide](/img/structure/B3612274.png)
![N-{2-[(benzylsulfonyl)amino]phenyl}-4-(trifluoromethyl)benzamide](/img/structure/B3612282.png)

![methyl 4-({4-[2-(2-amino-2-oxoethyl)-2H-tetrazol-5-yl]phenoxy}methyl)benzoate](/img/structure/B3612334.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B3612345.png)

![methyl 4-({[5-(4-{[4-(methoxycarbonyl)benzyl]oxy}phenyl)-2H-tetrazol-2-yl]acetyl}amino)benzoate](/img/structure/B3612355.png)
![2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B3612361.png)
![4-chloro-N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}benzamide](/img/structure/B3612376.png)